Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate
Description
Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a phosphonate ester characterized by a substituted aromatic ring system. Its structure includes a central phosphorus atom bonded to an ethyl group, a phenyl group, and a 2,6-dinitro-4-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
2-[ethoxy(phenoxy)phosphoryl]-1,3-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N2O7P/c1-2-26-28(25,27-11-6-4-3-5-7-11)14-12(19(21)22)8-10(15(16,17)18)9-13(14)20(23)24/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDQZPZAMSQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The initial step involves the nitration of phenyl rings to introduce nitro groups. This is usually achieved by treating the phenyl compound with a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures.
Phosphonation: The final step involves the reaction of the substituted phenyl compound with a phosphonate reagent, such as diethyl phosphite, under basic conditions to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be useful intermediates in further chemical synthesis.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biochemical pathways involving phosphonate esters.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
The compound can be structurally and functionally compared to other phosphonate derivatives and nitro/trifluoromethyl-substituted herbicides documented in the evidence. Below is a detailed analysis:
Structural Comparison
Table 1: Substituent Analysis of Key Compounds
Key Observations:
- Aromatic Substituents: The target compound shares the 2,6-dinitro-4-CF₃ substitution pattern with fosamine , a known herbicide.
- Phosphonate Group: Unlike fosamine (an aniline derivative) or haloxyfop (a pyridinone), the target compound’s phosphonate ester group aligns it with hexaflurate (a phosphonate with an aminocarbonyl group) . However, the ethyl and phenyl substituents on its phosphonate may alter solubility and bioavailability compared to hexaflurate’s aminocarbonyl moiety.
Biological Activity
Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a phosphonate group attached to a phenyl ring that includes both dinitro and trifluoromethyl substituents. The molecular formula is , with a molecular weight of approximately 437.27 g/mol. The presence of electron-withdrawing groups (EWGs) like nitro and trifluoromethyl significantly influences its biological activity.
The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells. Studies indicate that the compound can activate caspase pathways, which are crucial for programmed cell death. The mechanism involves:
- Cell Cycle Arrest : this compound has been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase.
- Caspase Activation : Increased activity of caspase-3 and caspase-7 has been observed, indicating the initiation of apoptotic pathways.
Anticancer Activity
The compound has demonstrated promising results against various cancer cell lines. Below is a summary table of its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.48 | Apoptosis via caspase activation |
| HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
| A549 | 1.54 | Induction of apoptosis |
| HeLa | 1.17 | Caspase pathway activation |
These values indicate that the compound exhibits potent anticancer activity, comparable to established chemotherapeutic agents.
Case Studies
- Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 0.48 µM, with flow cytometry confirming G1 phase arrest and increased apoptosis markers (caspase-3/7 activation) .
- In Vivo Analysis : In an in vivo model using xenograft tumors derived from HCT-116 cells, administration of the compound led to a marked decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its potential as an anticancer agent .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of phosphonates. Compounds with similar structures have been shown to possess varying degrees of anticancer activity based on their substituents:
- Electron-Withdrawing Groups : The presence of nitro and trifluoromethyl groups has been correlated with increased potency against various cancer cell lines.
- Structure-Activity Relationship (SAR) : Studies suggest that modifications leading to stronger interactions with cellular targets enhance cytotoxic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
